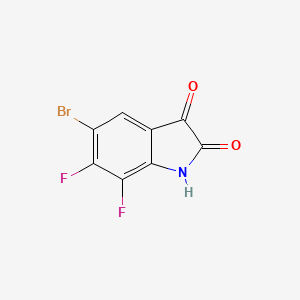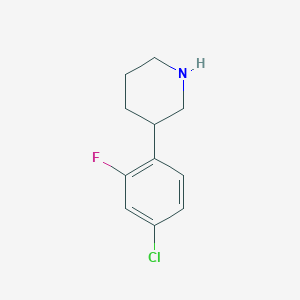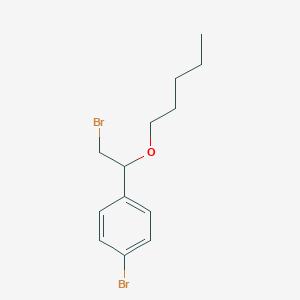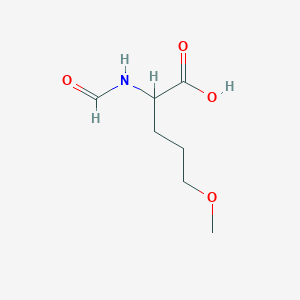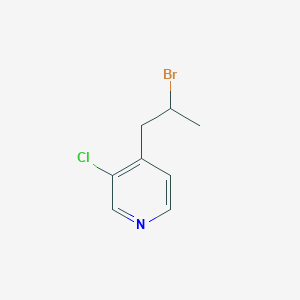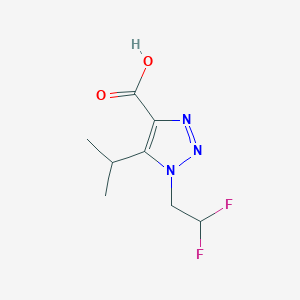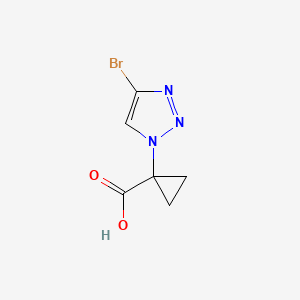
1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromo-substituted triazole ring attached to a cyclopropane carboxylic acid moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and various industrial applications.
Métodos De Preparación
The synthesis of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid typically involves the following steps:
-
Cyclopropane Carboxylic Acid Formation: : The initial step involves the formation of cyclopropane carboxylic acid, which can be achieved through the reaction of cyclopropane with carbon dioxide under high pressure and temperature conditions.
-
Triazole Ring Formation: : The triazole ring is synthesized via a “click” chemistry approach, which involves the reaction of an alkyne with an azide in the presence of a copper catalyst. This reaction is highly efficient and yields the desired triazole ring.
-
Bromination: : The final step involves the bromination of the triazole ring. This can be achieved by reacting the triazole derivative with a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial production methods for this compound may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom on the triazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base such as potassium carbonate.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. Common reagents for these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
-
Cyclization Reactions: : The triazole ring can participate in cyclization reactions to form fused ring systems. These reactions often require specific catalysts and reaction conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid has several scientific research applications:
-
Medicinal Chemistry: : The compound is used as a building block for the synthesis of various pharmaceutical agents. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
-
Biological Studies: : The compound is used in biological studies to investigate its effects on various biological pathways and targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator.
-
Material Science: : The compound is used in the development of new materials with specific properties. Triazole derivatives are known for their stability and ability to form strong coordination complexes with metals.
-
Industrial Applications: : The compound is used in the synthesis of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-(4-Bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid can be compared with other triazole derivatives such as:
-
1-(4-Chloro-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Similar in structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.
-
1-(4-Methyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a methyl group instead of bromine, which can affect its chemical properties and applications.
-
1-(4-Phenyl-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid: : Contains a phenyl group, which can enhance its stability and interaction with biological targets.
The uniqueness of 1-(4-bromo-1H-1,2,3-triazol-1-yl)cyclopropane-1-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
1-(4-bromotriazol-1-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-4-3-10(9-8-4)6(1-2-6)5(11)12/h3H,1-2H2,(H,11,12) |
Clave InChI |
JQUJJARHIVKTRE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)O)N2C=C(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


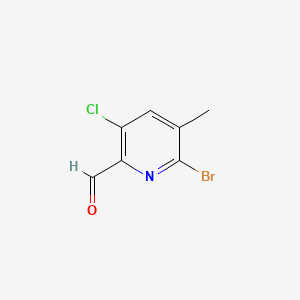
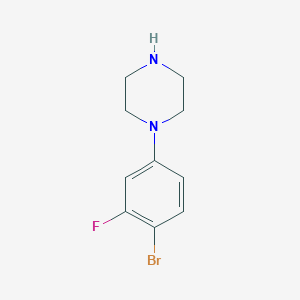
![3-[2-(Trifluoromethoxy)ethoxy]azetidine](/img/structure/B13616994.png)



![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-3-hydroxypropanenitrile](/img/structure/B13617015.png)

